
2-(4-Chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Novel Synthesis Pathways
Researchers have explored the compound's role in innovative synthesis methods. For example, Meyer and El Qacemi (2020) described an efficient reaction of nucleophiles with 2-chloro-3,3,3-trifluoroprop-1-ene, providing access to various β-substituted-trifluoromethyl-ethenes under mild conditions. These compounds serve as intermediates for further chemical transformations, such as the conversion to pyrrolidines through dipolar cycloaddition reactions, highlighting their potential in chemical discovery (Meyer & El Qacemi, 2020).
Catalysis and Organic Reactions
Tris(pentafluorophenyl)boron has been identified as an effective catalyst for the reduction of tertiary and N-phenyl secondary amides, showcasing the compound's role in facilitating reactions under mild conditions with high yields. This demonstrates its utility in the synthesis of various organic compounds, enhancing the functional group tolerance in organic synthesis (Chadwick et al., 2014).
Gas Separation Technologies
The compound has found applications in the development of materials for gas separation. Fang, Kita, and Okamoto (2000) synthesized aromatic hyperbranched polyimides using a triamine monomer and dianhydride monomers for gas separation, indicating its utility in creating advanced materials with specific industrial applications (Fang, Kita, & Okamoto, 2000).
Advanced Material Synthesis
Hanamoto, Morita, and Shindo (2003) investigated the synthesis and reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, yielding compounds with potential applications in materials science, particularly in the creation of materials with specific electronic or optical properties (Hanamoto, Morita, & Shindo, 2003).
Detection and Analytical Chemistry
Tamiaki et al. (2013) explored the use of synthetic chlorophyll derivatives for the optical detection of amines, illustrating the compound's application in analytical chemistry for the detection and quantification of various amines in solutions. This research underscores its potential in environmental monitoring and chemical analysis (Tamiaki et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3,3,3-trifluoropropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N.ClH/c10-7-3-1-6(2-4-7)8(5-14)9(11,12)13;/h1-4,8H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUONQVNIAGOPNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)C(F)(F)F)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2752288.png)

![1-(2-chlorobenzyl)-4-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2752291.png)
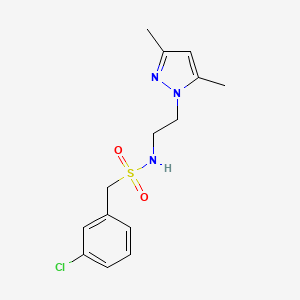
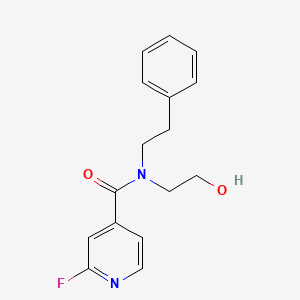
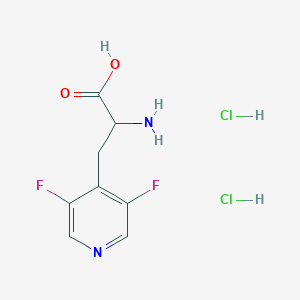
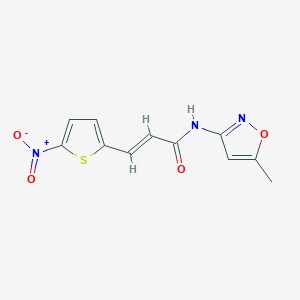
![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2752297.png)
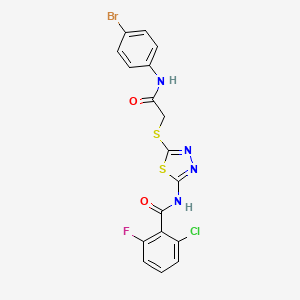
![N-[(E)-1-(methylamino)-2-nitroethenyl]guanidine](/img/structure/B2752302.png)
![[(3-Cyano-6-methylpyridin-2-yl)thio]acetic acid](/img/structure/B2752305.png)
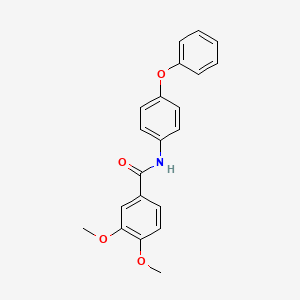
![1-[(2,4-difluorophenoxy)acetyl]-1H-indole-3-carbonitrile](/img/structure/B2752308.png)

